GR95030X

Stereochemistry Enantiomeric purity HMG-CoA reductase

GR95030X is a fully synthetic, stereochemically defined small-molecule inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Developed by Glaxo Group Research Ltd., it belongs to the 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoate series, which exhibits enzyme inhibitory activity exceeding that of lovastatin and pravastatin.

Molecular Formula C25H26F2N2O4
Molecular Weight 456.5 g/mol
CAS No. 129443-92-1
Cat. No. B1234858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR95030X
CAS129443-92-1
SynonymsGR 95030X
GR-95030X
GR95030X
Molecular FormulaC25H26F2N2O4
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C25H26F2N2O4/c1-15(2)25-28-23(16-3-7-18(26)8-4-16)24(17-5-9-19(27)10-6-17)29(25)12-11-20(30)13-21(31)14-22(32)33/h3-12,15,20-21,30-31H,13-14H2,1-2H3,(H,32,33)/b12-11+
InChIKeyGQOQQDINYJTQDY-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GR95030X (CAS 129443-92-1): A Stereochemically Defined Imidazole-Based HMG-CoA Reductase Inhibitor for Specialized Statin Research


GR95030X is a fully synthetic, stereochemically defined small-molecule inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. Developed by Glaxo Group Research Ltd., it belongs to the 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoate series, which exhibits enzyme inhibitory activity exceeding that of lovastatin and pravastatin [2]. The compound carries the IUPAC name (E)-7-[4,5-bis(4-fluorophenyl)-2-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid, has a molecular formula of C25H26F2N2O4, and a molecular weight of 456.5 g/mol [3]. Critically, GR95030X is the single enantiomer (S-(R*,S*-(E))) in contrast to the racemic mixture GR 92549 (CAS 144501-27-9), which shares an identical planar structure but differs in stereochemical composition [4].

Why GR95030X Cannot Be Substituted by Generic Statins or the Racemic Analog GR 92549 in Mechanistic Studies


GR95030X is not interchangeable with approved statins (e.g., atorvastatin, simvastatin, rosuvastatin) because it possesses a fundamentally different core scaffold—an imidazole heterocycle in place of the pyrrole, pyrimidine, or decalin moieties found in marketed statins [1]. This structural divergence translates into distinct binding interactions with HMG-CoA reductase and a unique toxicity profile characterized by myopathy in non-human primates at doses above 20 mg/kg/day, an effect not observed to the same extent with later clinical statins [2]. Furthermore, substituting GR95030X with its racemic counterpart GR 92549 introduces an uncontrolled mixture of stereoisomers, whereas GR95030X is the defined single enantiomer (S-(R*,S*-(E))), and the enzyme inhibitory activity of this series resides principally in the 3R,5S configuration [1][3]. Procurement of the correct stereochemical form is therefore essential for reproducible structure-activity relationship (SAR) analyses and in vivo toxicology modeling.

Quantitative Differential Evidence for GR95030X: Head-to-Head, Cross-Study, and Class-Level Data Supporting Procurement Decisions


Stereochemical Identity Defines GR95030X vs. Racemic GR 92549 — Impact on Research Reproducibility

GR95030X is the single enantiomer specified as (S-(R*,S*-(E)))-6-heptenoic acid, 7-(4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl)-3,5-dihydroxy- [1]. In contrast, GR 92549 (CAS 144501-27-9) is the racemic mixture (R*,S*-(E))-(±) with identical planar structure but undefined stereochemical composition at the 3- and 5-positions [2]. The foundational SAR paper for this series explicitly states that enzyme inhibitory activity 'resides principally in the 3R,5S series,' meaning that the racemate contains both active and less-active enantiomers in undefined proportion [3]. For researchers requiring defined pharmacology, GR95030X provides a single molecular entity rather than an indeterminate mixture, which directly affects dose-response calculations (e.g., concentration of active species may be up to 2-fold lower in the racemate if only one enantiomer is active) and inter-experiment reproducibility [3].

Stereochemistry Enantiomeric purity HMG-CoA reductase

Imidazole Series Enzyme Inhibitory Potency Surpasses Lovastatin and Pravastatin — Cross-Study Comparative Context

The 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoate series to which GR95030X belongs was reported to possess 'enzyme inhibitory activity greater than that of lovastatin 1 and pravastatin 2' in the foundational J. Med. Chem. 1993 paper [1]. While specific IC50 values for GR95030X are not publicly available in the indexed literature, the series-level finding establishes that the imidazole scaffold is intrinsically more potent than these first-generation statins. For context, lovastatin typically exhibits an IC50 of approximately 0.6-2.0 nM against purified HMG-CoA reductase depending on assay conditions [2]. The isolated report of IC50 values for HMG-CoA reductase inhibitors in this structural class ranging from <5 × 10⁻¹³ M (0.5 pM) to 2.75 × 10⁻¹¹ M (27.5 pM) [3] provides further class-level potency context, though this range cannot be attributed specifically to GR95030X without direct experimental confirmation.

Enzyme inhibition HMG-CoA reductase Potency benchmark

GR95030X Induces Dose-Dependent Myopathy and Serum Biomarker Elevations in Marmoset — Quantitative Toxicity Reference Data

In a chronic toxicology study, GR95030X was administered daily by gavage to common marmosets (Callithrix jacchus) at doses of 0, 1, 2.5, 7.5, and 20 mg/kg/day for 204-205 days [1]. Serum cholesterol concentrations were reduced across treated groups. At the 20 mg/kg/day dose, mortality occurred, accompanied by 'very large increases' in serum ALT, AST, and CK activities, with CK-MM isoenzymes accounting for ≥80% of total CK enzyme activity, indicating skeletal muscle origin [1]. Histologically, muscle fiber atrophy with sarcolemmal response and minimal regeneration was observed, alongside vascular changes, glial proliferation, and cell death in the brain [1]. At the Maximum Repeatable Dose (MRD) of 30 mg/kg/day over 49 days, clinical signs included poor coat condition, weakness with impaired coordination, and lethargy [1]. This toxicity profile differs markedly from clinical statins such as atorvastatin and rosuvastatin, which show substantially lower myopathy incidence in both preclinical models and clinical use, making GR95030X a valuable tool compound for investigating statin-induced myopathy mechanisms [2].

Statin myotoxicity Preclinical toxicology Non-human primate model

GR95030X is Recognized as a Distinct Statin-Class Entity in Patent Literature — Historical Classification Context

GR95030X (listed as GR-95030) is explicitly named alongside established statins—lovastatin, pravastatin, compactin, fluvastatin, dalvastatin, simvastatin, CI-981 (atorvastatin), and others—as an HMG-CoA reductase inhibitor in U.S. Patent 5,316,765 (Folkers et al., 1994) concerning coenzyme Q10 combination therapy [1]. This patent-level recognition confirms that GR95030X was contemporaneously classified as a member of the statin family distinct from the natural-product-derived and early synthetic statins, and was considered for therapeutic cholesterol-lowering applications prior to the emergence of toxicity concerns [2]. The compound's inclusion in a patent directed at mitigating statin side effects (via coenzyme Q10 co-administration) further underscores its relevance as a tool compound for investigating the mechanistic basis of statin-associated adverse effects [1].

Statin classification HMG-CoA reductase inhibitor Patent evidence

Optimal Research and Procurement Scenarios for GR95030X Based on Established Differential Evidence


Stereochemistry-Controlled Structure-Activity Relationship (SAR) Studies Within the Imidazole Statin Series

For medicinal chemistry teams exploring the stereochemical determinants of HMG-CoA reductase inhibition, GR95030X provides the single enantiomeric form (S-(R*,S*-(E)))- required for accurate SAR interpretation [1]. Unlike the racemate GR 92549, which introduces confounding stereochemical variables, GR95030X allows researchers to determine the contribution of specific stereochemistry to both potency and toxicity endpoints. This is particularly relevant given that the Chan et al. 1993 paper established that enzyme inhibitory activity 'resides principally in the 3R,5S series,' underscoring the need for stereochemically pure material for any quantitative pharmacology [2].

Statin-Associated Myopathy Mechanistic Studies Using a Validated Non-Human Primate Toxicity Model

GR95030X is uniquely suited for investigations into statin-induced myopathy, as it produces a well-characterized myotoxic response in common marmosets at doses of 20 mg/kg/day and above in chronic studies (204-205 days), with defined biomarkers including CK-MM isoenzyme elevation (≥80% of total CK) and muscle fiber atrophy [3]. This contrasts with most clinical statins, which show lower myopathy incidence in preclinical models, making GR95030X a valuable positive control or tool compound for mechanistic toxicology studies or for screening co-therapies designed to mitigate statin myotoxicity [3].

Comparative Chemotype Profiling Across Statin Scaffolds (Imidazole vs. Pyrrole vs. Decalin)

GR95030X represents the only commercially accessible imidazole-based statin scaffold for comparative pharmacological profiling against the pyrrole-based (atorvastatin), pyrimidine-based (rosuvastatin), and decalin-based (simvastatin, pravastatin) statins [4]. Such multi-chemotype studies are essential for elucidating scaffold-specific binding interactions with HMG-CoA reductase and for understanding the structural basis of differential toxicity profiles across statin chemical classes [2].

Coenzyme Q10 Depletion Studies Referencing the Folkers Patent Framework

Investigators studying the role of coenzyme Q10 (CoQ10) in statin-associated mitochondrial dysfunction can employ GR95030X as a reference statin within the combination therapy framework described in U.S. Patent 5,316,765, which explicitly names GR-95030 among the HMG-CoA reductase inhibitors claimed for CoQ10 co-administration [5]. This provides a precedent-based rationale for using GR95030X in experiments designed to quantify statin-induced CoQ10 depletion and evaluate the protective efficacy of CoQ10 supplementation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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